(E)-3-(3-Chloropyridin-4-yl)acrylic acid
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Overview
Description
(2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid: is an organic compound that belongs to the class of pyridine derivatives It features a chloropyridine ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine, which is commercially available.
Formation of Propenoic Acid Moiety: The propenoic acid moiety can be introduced through a Heck coupling reaction, where 3-chloropyridine is reacted with an appropriate alkene in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of pyridine derivatives with biological systems.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides or insecticides.
Fine Chemicals: It is also used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
2-Chloropyridine: A simpler chloropyridine derivative used in similar applications.
3-Chloropyridine: Another chloropyridine derivative with similar reactivity.
4-Chloropyridine: A positional isomer with different reactivity due to the position of the chlorine atom.
Uniqueness:
Structural Features: The presence of both a chloropyridine ring and a propenoic acid moiety makes (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid unique compared to simpler chloropyridine derivatives.
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it versatile for different applications.
Properties
Molecular Formula |
C8H6ClNO2 |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
(E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
InChI Key |
AGQIPKCGIHEGIP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN=CC(=C1/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CN=CC(=C1C=CC(=O)O)Cl |
Origin of Product |
United States |
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